Compound 401

Catalog No.
S524192
CAS No.
168425-64-7
M.F
C16H15N3O2
M. Wt
281.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Compound 401

CAS Number

168425-64-7

Product Name

Compound 401

IUPAC Name

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2

InChI Key

BVRDQVRQVGRNHG-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Solubility

Soluble in DMSO

Synonyms

2-(morpholin-1-yl)pyrimido(2,1-a)isoquinolin-4-one, MP-isoquinolone

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Description

The exact mass of the compound 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one is 281.1164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Compound 401, also known as a pyrimido-isoquinolinone derivative, is a selective inhibitor of DNA-dependent protein kinase, commonly referred to as DNA-PK. This compound has garnered attention in the field of cancer research due to its potential to inhibit critical pathways involved in tumor growth and survival. It operates by interfering with the DNA repair mechanisms that are often exploited by cancer cells, making them more susceptible to therapeutic agents. The chemical structure of Compound 401 allows it to penetrate cell membranes effectively, facilitating its action within target cells.

Compound 401 primarily functions through its interaction with DNA-PK, which is integral to the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting DNA-PK, Compound 401 disrupts the repair of double-strand breaks in DNA, leading to increased genomic instability in cancer cells. This mechanism can enhance the efficacy of radiotherapy and certain chemotherapeutic agents by preventing cancer cells from repairing the damage caused by these treatments .

Research indicates that Compound 401 exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by triggering pathways associated with cellular stress and damage response. Specifically, it activates the mitochondrial pathway of apoptosis and promotes immunogenic cell death, characterized by hallmarks such as calreticulin exposure and ATP release . Additionally, studies have demonstrated that Compound 401 can influence mTOR signaling pathways, which are crucial for cell growth and metabolism .

The synthesis of Compound 401 involves several steps typical for creating pyrimido-isoquinolinone derivatives. While specific synthetic routes may vary, they generally include:

  • Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate starting materials such as anilines and carbonyl compounds.
  • Pyrimido Group Introduction: The pyrimidine moiety is introduced via condensation reactions or nucleophilic substitutions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Compound 401 has potential applications in oncology as a therapeutic agent due to its ability to enhance the effects of radiation therapy and chemotherapy. Its role as a DNA-PK inhibitor makes it particularly valuable in combination treatments aimed at overcoming resistance mechanisms in cancer cells. Furthermore, it may be utilized in research settings to elucidate the roles of DNA repair pathways in various biological contexts .

Interaction studies involving Compound 401 have highlighted its selective targeting of the DNA-PK enzyme without significantly affecting other kinases involved in similar pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Investigations into its interactions with other cellular components have revealed that it can modulate signaling pathways related to apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .

Several compounds exhibit structural or functional similarities to Compound 401, particularly within the realm of kinase inhibitors and DNA repair modulators. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
KU-57788DNA-PK inhibitorSelective for DNA-PK; used in preclinical studies
AZD7648Dual inhibitor of ATM and DNA-PKTargets multiple repair pathways
LTX-401Oncolytic agent targeting Golgi apparatusInduces immunogenic cell death
NVP-BEZ235Dual PI3K/mTOR inhibitorBroad spectrum activity affecting multiple pathways

Compound 401 stands out due to its specific targeting of DNA-PK while also influencing mTOR signaling pathways, which may provide a dual mechanism for enhancing anticancer effects . Its unique chemical structure contributes to its selectivity and cell permeability, making it a promising candidate for further development in cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

281.116426730 g/mol

Monoisotopic Mass

281.116426730 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TN9PWB4UM5

Wikipedia

2-(Morpholin-4-yl)pyrimido[2,1-a]isoquinolin-4-one

Dates

Modify: 2023-08-15

Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one

Lisa M Ballou, Elzbieta S Selinger, Jun Yong Choi, Dale G Drueckhammer, Richard Z Lin
PMID: 17562705   DOI: 10.1074/jbc.M704741200

Abstract

Signaling through the mammalian target of rapamycin (mTOR) is hyperactivated in many human tumors, including hamartomas associated with tuberous sclerosis complex (TSC). Several small molecules such as LY294002 inhibit mTOR kinase activity, but they also inhibit phosphatidylinositol 3-kinase (PI3K) at similar concentrations. Compound 401 is a synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) that also targets mTOR but not PI3K in vitro (Griffin, R. J., Fontana, G., Golding, B. T., Guiard, S., Hardcastle, I. R., Leahy, J. J., Martin, N., Richardson, C., Rigoreau, L., Stockley, M., and Smith, G. C. (2005) J. Med. Chem. 48, 569-585). We used 401 to test the cellular effect of mTOR inhibition without the complicating side effects on PI3K. Treatment of cells with 401 blocked the phosphorylation of sites modified by mTOR-Raptor and mTOR-Rictor complexes (ribosomal protein S6 kinase 1 Thr(389) and Akt Ser(473), respectively). By contrast, there was no direct inhibition of Akt Thr(308) phosphorylation, which is dependent on PI3K. Similar effects were also observed in cells that lack DNA-PK. The proliferation of TSC1-/- fibroblasts was inhibited in the presence of 401, but TSC1+/+ cells were resistant. In contrast to rapamycin, long-term treatment of TSC1-/- cells with 401 did not up-regulate phospho-Akt Ser(473). Because increased Akt activity promotes survival, this may explain why the level of apoptosis was increased in the presence of 401 but not rapamycin. These results suggest that mTOR kinase inhibitors might be more effective than rapamycins in controlling the growth of TSC hamartomas and other tumors that depend on elevated mTOR activity.


Explore Compound Types